

A Comprehensive Technical Guide to Rossicaside B: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Rossicaside B*

Cat. No.: *B15596047*

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Rossicaside B is a naturally occurring terpenoid compound predominantly extracted from the roots of saxifrage plants.[1] It has garnered interest in pharmaceutical and medical research due to its diverse biological activities, including antibacterial, antiviral, and antitumor properties. [1] This document provides an in-depth overview of its physical and chemical characteristics, experimental protocols for its study, and insights into its biological mechanisms.

Part 1: Physical and Chemical Properties

Rossicaside B is a yellow, crystalline solid with a bitter taste.[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is insoluble in water.[1] For optimal stability, it should be stored in a dry, dark, and well-ventilated environment at temperatures between 2-8°C.[1]

The fundamental properties of **Rossicaside B** are summarized below. There appears to be some discrepancy in the literature regarding its molecular formula; however, the data associated with its registered CAS number (80458-55-5) is presented here.

Property	Value	Source(s)
CAS Number	80458-55-5	[1]
Molecular Formula	C36H46O19	[1][2]
Molar Mass	782.75 g/mol	[1]
Monoisotopic Mass	782.2633 Da	[2]
Appearance	Powder	[1]
Melting Point	168-170 °C (in Methanol)	[1]
Density (Predicted)	1.61 ± 0.1 g/cm ³	[1]
Boiling Point (Predicted)	1059.5 ± 65.0 °C	[1]
pKa (Predicted)	8.43 ± 0.20	[1]
Storage Condition	2-8°C	[1]

Detailed spectral analysis is crucial for the structural elucidation and identification of **Rossicaside B**.

Mass Spectrometry: Predicted collision cross-section (CCS) data provides information about the molecule's size and shape in the gas phase.

Adduct	m/z (mass/charge)	Predicted CCS (Å²)
[M+H] ⁺	783.27058	264.5
[M+Na] ⁺	805.25252	266.3
[M-H] ⁻	781.25602	260.7
[M+NH ₄] ⁺	800.29712	265.1
[M+K] ⁺	821.22646	262.3
[M+H-H ₂ O] ⁺	765.26056	256.2
[M+HCOO] ⁻	827.26150	266.4

Data sourced from
PubChemLite, calculated using
CCSbase.[\[2\]](#)

NMR Spectroscopy: While specific, experimentally derived ¹H-NMR and ¹³C-NMR spectral data for **Rossicaside B** are not readily available in the public domain, a standard protocol for their acquisition would be as follows. For ¹¹B NMR, which is relevant for boron-containing compounds, specialized quartz tubes are recommended to avoid background signals from borosilicate glass.[\[3\]](#)

Part 2: Experimental Protocols

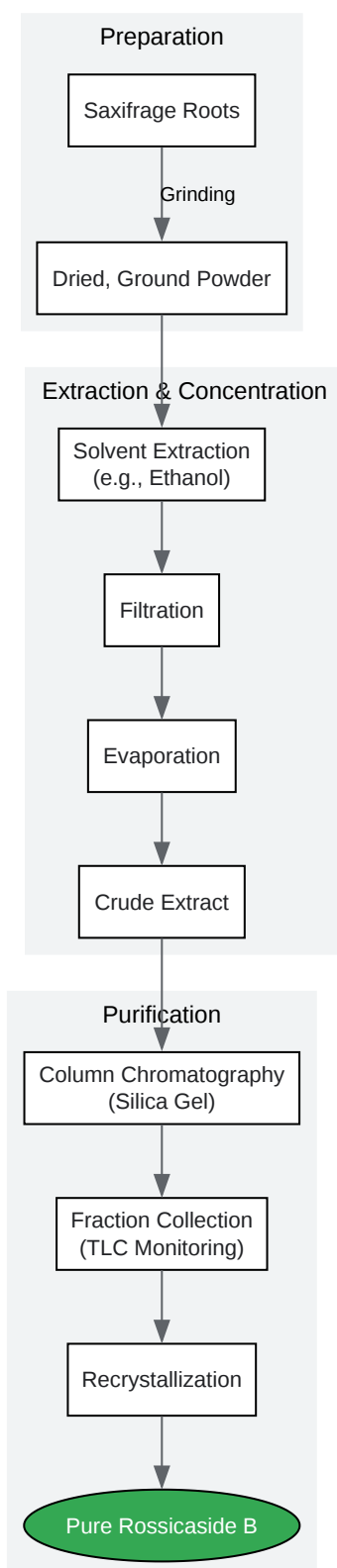
This section details the methodologies for the extraction, purification, and analysis of **Rossicaside B**.

Rossicaside B is most commonly isolated from the roots of saxifrage plants.[\[1\]](#) The general procedure involves extraction followed by chromatographic purification.

Protocol:

- Preparation of Plant Material: The roots are harvested, washed, dried, and ground into a fine powder to maximize the surface area for extraction.

- **Solvent Extraction:** The powdered root material is subjected to extraction using an organic solvent such as ethanol or methanol. This can be performed using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.^[1]
- **Concentration:** The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of immiscible organic solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol).
- **Chromatographic Purification:** The fraction containing **Rossicaside B** is further purified using column chromatography. This typically involves:
 - **Stationary Phase:** Silica gel or a reversed-phase material like C18.
 - **Mobile Phase:** A gradient system of solvents, such as a mixture of chloroform and methanol or acetonitrile and water, is used to elute the compounds.
 - **Fractions are collected and monitored by Thin Layer Chromatography (TLC)** to identify those containing the pure compound.
- **Final Purification:** The fractions containing **Rossicaside B** are pooled, and the solvent is evaporated. The resulting solid may be further purified by recrystallization to obtain a high-purity crystalline powder.^[1]



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Caption: General workflow for the isolation and purification of **Rossicaside B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of purified **Rossicaside B** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube.
- **Acquisition:** Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS):

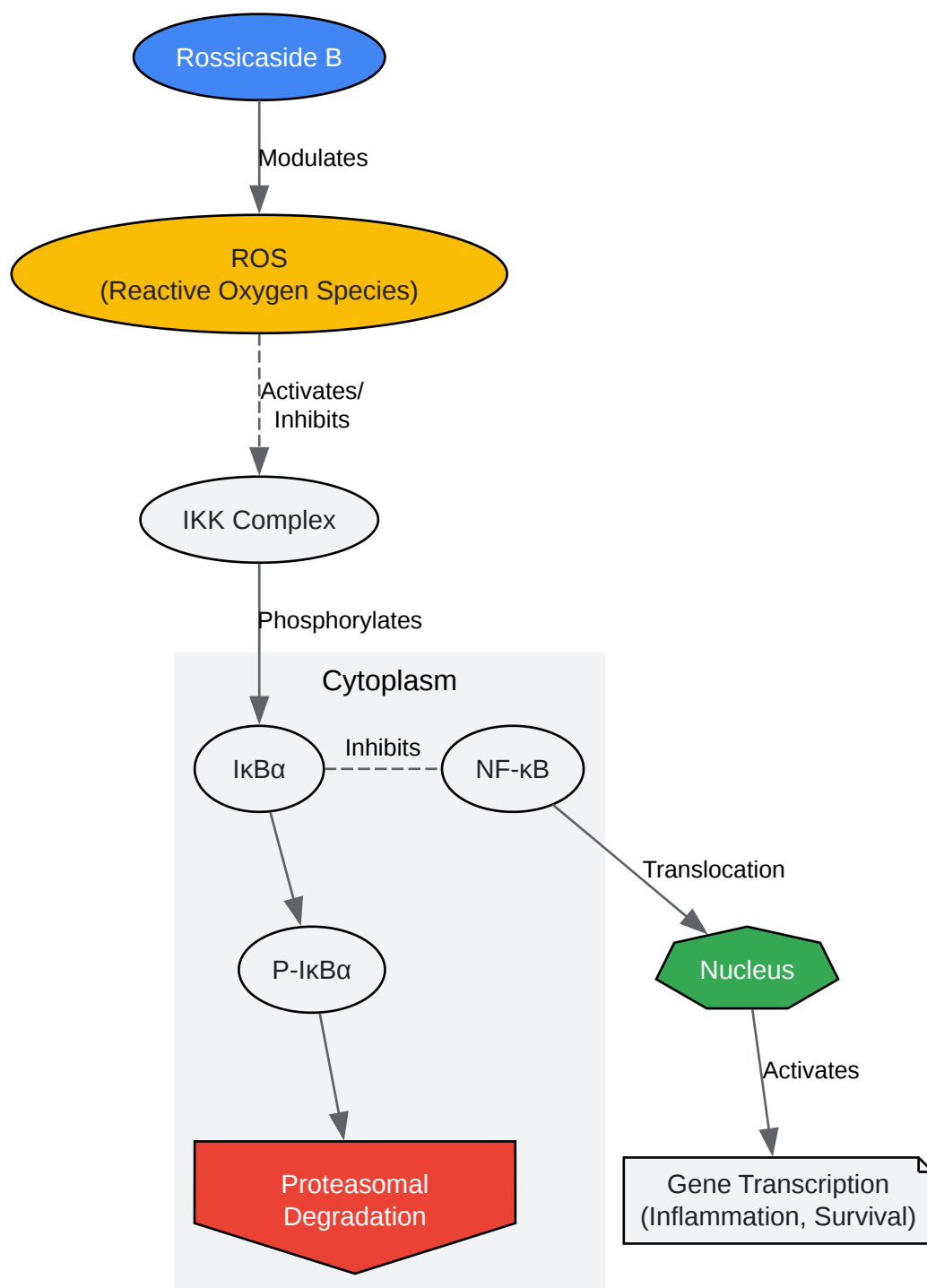
- **Sample Preparation:** Prepare a dilute solution of **Rossicaside B** (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- **Ionization:** Use a soft ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.
- **Analysis:** Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap, TOF) to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻ etc.), which is used to confirm the molecular formula.
- **Tandem MS (MS/MS):** Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

Part 3: Biological Activity and Potential Signaling Pathways

Rossicaside B has been reported to possess antitumor activity.^[1] While specific studies detailing its mechanism of action are limited, many natural products with similar properties exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway.^{[4][5]} Reactive Oxygen Species (ROS)

often play a crucial role in this process, acting as signaling molecules that can either activate or inhibit pathways like NF- κ B depending on the cellular context.[5]

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4] In an unstimulated state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Various stimuli, including ROS, can lead to the activation of the IKK complex, which then phosphorylates I κ B α , targeting it for degradation. This releases NF- κ B, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Natural compounds like **Rossicaside B** could potentially influence this pathway by modulating ROS levels or directly interacting with pathway components like the IKK complex.



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Caption: Putative modulation of the NF-κB signaling pathway by **Rossicaside B**.

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